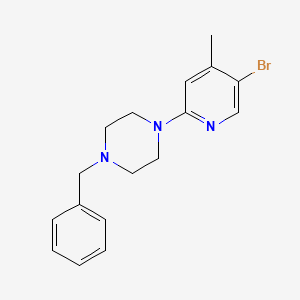

1-Benzyl-4-(5-bromo-4-methylpyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-(5-bromo-4-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN3/c1-14-11-17(19-12-16(14)18)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMURYNQWQEWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted Pyridine Intermediate

The 5-bromo-4-methylpyridin-2-yl moiety is generally synthesized via bromination of 4-methylpyridin-2-yl precursors or by direct substitution reactions on pyridine rings. Bromination is typically performed under controlled conditions to achieve regioselectivity at the 5-position.

Piperazine Functionalization

Piperazine is a symmetrical diamine, allowing selective mono-substitution at either nitrogen. The benzyl group is introduced via nucleophilic substitution using benzyl halides (e.g., benzyl bromide or chloride) under basic conditions to yield 1-benzylpiperazine.

Coupling Reactions to Form Target Compound

The key step involves coupling the 5-bromo-4-methylpyridin-2-yl group to the 4-position nitrogen of 1-benzylpiperazine. This can be achieved by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), depending on the nature of the leaving group and reaction conditions.

Detailed Preparation Method (Based on Patent BR112015025543B1 and WO2017079641A1)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 5-bromo-4-methylpyridin-2-yl intermediate | Bromination of 4-methylpyridin-2-yl compound using N-bromosuccinimide (NBS) or elemental bromine under controlled temperature | Ensures regioselective bromination at 5-position |

| 2 | Preparation of 1-benzylpiperazine | Reaction of piperazine with benzyl halide (e.g., benzyl bromide) in presence of base (e.g., potassium carbonate) in polar aprotic solvent (e.g., acetonitrile) | Mono-benzylation achieved by controlling stoichiometry |

| 3 | Coupling of pyridinyl moiety to 4-position of piperazine | Palladium-catalyzed Buchwald-Hartwig amination: Pd catalyst, ligand (e.g., BINAP), base (e.g., sodium tert-butoxide), solvent (e.g., toluene), elevated temperature | Forms C-N bond between pyridine and piperazine nitrogen |

| 4 | Purification and isolation | Chromatography or recrystallization | Ensures purity and removal of side products |

Research Findings and Optimization Notes

- Regioselectivity: The bromination step must be tightly controlled to avoid polybromination or substitution at undesired positions on the pyridine ring.

- Mono-substitution of piperazine: Excess piperazine or controlled addition of benzyl halide is critical to avoid di-substitution.

- Catalyst choice: Palladium catalysts with appropriate ligands significantly improve coupling yields and reduce reaction times.

- Solvent effects: Polar aprotic solvents favor nucleophilic substitutions and coupling reactions.

- Temperature control: Elevated temperatures (~80-110°C) are commonly used for Buchwald-Hartwig amination to drive the reaction to completion.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Bromination agent | NBS or Br2 | Selectivity for 5-position bromine |

| Benzylation base | K2CO3, NaHCO3 | Controls mono-substitution |

| Coupling catalyst | Pd(OAc)2 with BINAP or Xantphos ligands | High catalytic efficiency |

| Coupling base | NaOtBu or Cs2CO3 | Facilitates amination |

| Solvent | Acetonitrile, Toluene | Solubility and reaction rate |

| Temperature | 25-40°C for benzylation, 80-110°C for coupling | Reaction rate and selectivity |

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(5-bromo-4-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution could introduce various functional groups at the bromine position.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, research has shown that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines. The introduction of halogen substituents, like bromine in this compound, may improve the interaction with biological targets, potentially leading to higher efficacy in cancer treatment .

Antimicrobial Properties

Piperazine derivatives have also been investigated for their antimicrobial activities. The presence of the pyridine ring in 1-Benzyl-4-(5-bromo-4-methylpyridin-2-yl)piperazine may contribute to its ability to inhibit bacterial growth. Studies have demonstrated that such compounds can act against resistant strains of bacteria, making them candidates for further development as novel antibiotics .

Neurological Applications

The piperazine structure is known for its neuropharmacological effects. Compounds similar to this compound have been evaluated for their potential as anxiolytics and antidepressants. Research indicates that modifications to the piperazine ring can influence serotonin receptor binding, which is crucial for developing treatments for mood disorders .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of piperazine derivatives, researchers synthesized a series of compounds based on the piperazine scaffold. Among these, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could be a lead candidate for further development in cancer therapeutics.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12 | HeLa |

| Control (Doxorubicin) | 0.5 | HeLa |

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial efficacy of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited promising activity against resistant strains of Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(5-bromo-4-methylpyridin-2-yl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as:

Receptors: Binding to neurotransmitter receptors, modulating their activity.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Ion Channels: Modulating ion channel activity, affecting cellular signaling.

Comparison with Similar Compounds

Positional Isomerism in Pyridine Substituents

A closely related analogue, 1-Benzyl-4-(5-bromo-3-methyl-2-pyridinyl)piperazine (CAS: 1220030-59-0), differs only in the methyl group position (3-methyl vs. 4-methyl on the pyridine ring). Despite identical substituents, this positional isomerism can lead to divergent biological activities due to altered steric interactions and electronic effects. For instance, in thiazolopyrimidine derivatives, substituent positioning on linked aromatic rings significantly impacts receptor binding (e.g., hA2AAR affinity improved 10-fold with benzyl-piperazine vs. piperidine) .

Table 1: Impact of Substituent Positioning on Receptor Binding

| Compound | Substituent Position | hA2AAR Ki (nM) |

|---|---|---|

| Piperidine analogue (1) | Benzyl | 594 |

| Piperazine analogue (3) | Benzyl | 58 |

Role of the Piperazine Core

Piperazine derivatives are often compared to piperidine-containing compounds. For example, in thiazolopyrimidines, replacing piperidine with piperazine improved hA2AAR binding affinity by an order of magnitude . The basic nitrogen atoms in piperazine enhance interactions with receptor residues, as seen in sigma-2 receptor ligands where removing one nitrogen reduced affinity .

Table 2: Key SAR Trends in Piperazine Derivatives

Pharmacological and Metabolic Comparisons

Receptor Binding Profiles

- 5-HT6 Receptor : Derivatives like 1-benzyl-4-(piperazin-1-yl)-1H-indole showed Ki values ranging from 18–916 nM, depending on substituents. The target compound’s pyridine substituents may similarly fine-tune 5-HT6 affinity .

- PARP-1 Selectivity: Piperazine-substituted naphthoquinones exhibited enhanced selectivity for PARP-1, suggesting that the piperazine moiety in the target compound could confer specificity for similar targets .

Metabolic Stability

Piperazine rings are metabolic hotspots. For example, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) undergoes deethylation and oxidation, but substituents like bromine in the target compound may slow clearance by shielding reactive sites .

Biological Activity

1-Benzyl-4-(5-bromo-4-methylpyridin-2-yl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperazine ring substituted with a benzyl group and a brominated pyridine derivative, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated primarily for its antimicrobial and antitubercular properties.

Antitubercular Activity

The compound's structural features suggest potential activity against Mycobacterium tuberculosis. In related studies, compounds with similar piperazine structures have shown promising results in inhibiting the growth of M. tuberculosis, with some derivatives achieving IC50 values in the low micromolar range . The presence of halogen substituents in these compounds has been linked to enhanced potency.

Case Studies

- Antimycobacterial Evaluation : A series of halogenated piperazine derivatives were synthesized and tested against M. tuberculosis. One compound exhibited an IC90 value of 0.7 µg/mL (approximately 2 µM), indicating significant antitubercular activity . This suggests that structural modifications similar to those in this compound could yield compounds with enhanced efficacy.

- Structure-Activity Relationship (SAR) : A study focusing on the SAR of piperazine derivatives revealed that modifications at the aromatic moieties significantly impacted biological activity. The introduction of electron-withdrawing groups like bromine was found to improve antimicrobial potency .

Data Table: Biological Activity Comparison

Q & A

Q. What crystallographic data are available for related piperazine derivatives, and how can they inform drug design?

- Methodology : Analyze X-ray structures (e.g., CCDC entries) to identify common packing motifs or hydrogen-bonding networks. For 1-benzylpiperazines, the dihedral angle between the benzyl and pyridine rings impacts conformational flexibility. Use Mercury software to overlay structures and design constrained analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.